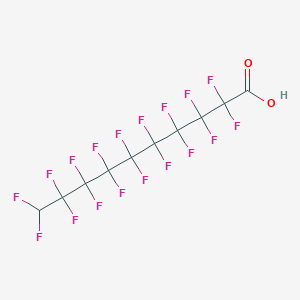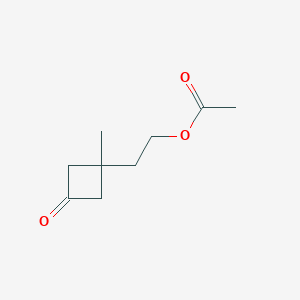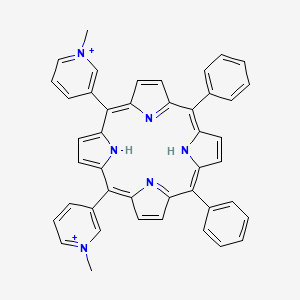![molecular formula C18H23NSi B14294485 Silane, [[(2,6-dimethylphenyl)imino]phenylmethyl]trimethyl- CAS No. 115652-22-7](/img/structure/B14294485.png)
Silane, [[(2,6-dimethylphenyl)imino]phenylmethyl]trimethyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Silane, [[(2,6-dimethylphenyl)imino]phenylmethyl]trimethyl- is a specialized organosilicon compound It is characterized by the presence of a silane group bonded to a phenylmethyl group, which is further substituted with a 2,6-dimethylphenyl imino group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Silane, [[(2,6-dimethylphenyl)imino]phenylmethyl]trimethyl- typically involves the reaction of trimethylchlorosilane with a suitable phenylmethyl derivative under controlled conditions. The reaction is often catalyzed by a base such as triethylamine to facilitate the formation of the desired silane compound. The reaction conditions, including temperature and solvent choice, are optimized to achieve high yields and purity.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and efficiency. The use of advanced catalytic systems and automated reaction monitoring can further enhance the scalability and reproducibility of the synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
Silane, [[(2,6-dimethylphenyl)imino]phenylmethyl]trimethyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding silanols or siloxanes.
Reduction: It can be reduced using hydride donors to yield different silane derivatives.
Substitution: The imino group can participate in nucleophilic substitution reactions, leading to the formation of new compounds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Hydride donors such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or alcohols can react with the imino group under mild conditions.
Major Products Formed
The major products formed from these reactions include silanols, siloxanes, and various substituted silane derivatives, depending on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
Chemistry
In chemistry, Silane, [[(2,6-dimethylphenyl)imino]phenylmethyl]trimethyl- is used as a precursor for the synthesis of advanced materials, including polymers and nanocomposites. Its unique structure allows for the creation of materials with tailored properties.
Biology
In biological research, this compound can be used as a labeling agent for biomolecules, facilitating the study of biological processes at the molecular level.
Medicine
Industry
Industrially, Silane, [[(2,6-dimethylphenyl)imino]phenylmethyl]trimethyl- is used in the production of high-performance coatings and adhesives, where its chemical stability and reactivity contribute to improved product performance.
Mécanisme D'action
The mechanism by which Silane, [[(2,6-dimethylphenyl)imino]phenylmethyl]trimethyl- exerts its effects involves the interaction of its silane group with various molecular targets. The silane group can form strong bonds with oxygen and nitrogen atoms, leading to the formation of stable complexes. These interactions can modulate the activity of enzymes and other proteins, influencing various biochemical pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Dimethylphenylsilane
- Trimethylsilylphenylmethane
- Phenyltrimethylsilane
Uniqueness
Silane, [[(2,6-dimethylphenyl)imino]phenylmethyl]trimethyl- is unique due to the presence of the 2,6-dimethylphenyl imino group, which imparts distinct chemical properties and reactivity. This makes it particularly useful in applications where specific interactions with molecular targets are required.
By understanding the synthesis, reactions, applications, and mechanisms of Silane, [[(2,6-dimethylphenyl)imino]phenylmethyl]trimethyl-, researchers and industry professionals can harness its potential for various innovative applications.
Propriétés
Numéro CAS |
115652-22-7 |
|---|---|
Formule moléculaire |
C18H23NSi |
Poids moléculaire |
281.5 g/mol |
Nom IUPAC |
N-(2,6-dimethylphenyl)-1-phenyl-1-trimethylsilylmethanimine |
InChI |
InChI=1S/C18H23NSi/c1-14-10-9-11-15(2)17(14)19-18(20(3,4)5)16-12-7-6-8-13-16/h6-13H,1-5H3 |
Clé InChI |
GZGDACJPJNCCIK-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C(=CC=C1)C)N=C(C2=CC=CC=C2)[Si](C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2,5-Difluoro-4,6-bis[(prop-2-en-1-yl)oxy]benzene-1,3-dicarbonitrile](/img/structure/B14294408.png)

![Acetyl chloride, [4-nitro-3-(trifluoromethyl)phenoxy]-](/img/structure/B14294426.png)
![3a,4-Dihydroimidazo[4,5-d]imidazole-2,5(1H,3H)-dione](/img/structure/B14294430.png)
![5-[(Benzenesulfonyl)methyl]-3-methoxy-1-oxo-1lambda~5~,2,4-triazine](/img/structure/B14294433.png)
![{2-Hydroxy-6-[(phenylsulfanyl)methyl]oxan-4-yl}acetonitrile](/img/structure/B14294441.png)


![Magnesium, bromo[6-[(tetrahydro-2H-pyran-2-yl)oxy]hexyl]-](/img/structure/B14294461.png)

![1-(Pentachloroethoxy)dibenzo[b,d]furan](/img/structure/B14294469.png)

![1-[(But-3-en-1-yl)oxy]-2,3,4,5,6-pentafluorobenzene](/img/structure/B14294498.png)

